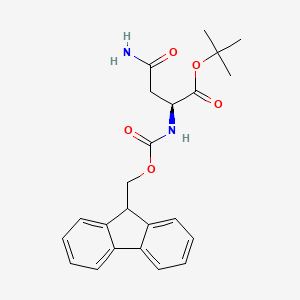
Fmoc-Asn-OtBu
Overview
Description
Fmoc-Asn-OtBu, also known as 9-fluorenylmethoxycarbonyl-L-asparagine tert-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is particularly valuable in the synthesis of peptides due to its ability to prevent side reactions and ensure the integrity of the peptide chain during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn-OtBu typically involves the protection of the amino and carboxyl groups of L-asparagine. The amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxyl group is protected with a tert-butyl (OtBu) ester. The general synthetic route includes:
Fmoc Protection: The amino group of L-asparagine is reacted with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-Asn.
OtBu Protection: The carboxyl group is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn-OtBu undergoes several types of chemical reactions, primarily focused on deprotection and coupling reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The deprotected amino and carboxyl groups can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for OtBu removal.
Major Products
The major products formed from these reactions are the deprotected amino acid (L-asparagine) and the corresponding peptide fragments when used in peptide synthesis .
Scientific Research Applications
Fmoc-Asn-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is a standard building block in solid-phase peptide synthesis, allowing for the efficient and precise assembly of peptide chains.
Biology: Peptides synthesized using this compound are used in studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Synthetic peptides are used in drug development, vaccine design, and diagnostic assays.
Mechanism of Action
The mechanism of action of Fmoc-Asn-OtBu in peptide synthesis involves the protection of reactive functional groups to prevent side reactions. The Fmoc group protects the amino group, while the OtBu group protects the carboxyl group. These protecting groups are stable under the conditions used for peptide bond formation but can be selectively removed under specific conditions (piperidine for Fmoc, TFA for OtBu), allowing for the stepwise assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asn-OtBu but with aspartic acid instead of asparagine.
Fmoc-Glu(OtBu)-OH: Similar but with glutamic acid.
Fmoc-Gln(Trt)-OH: Similar but with glutamine and a trityl protecting group instead of tert-butyl.
Uniqueness
This compound is unique in its ability to provide both amino and carboxyl protection, making it highly versatile in peptide synthesis. Its stability and ease of deprotection make it a preferred choice for synthesizing peptides with asparagine residues .
Properties
IUPAC Name |
tert-butyl (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)19(12-20(24)26)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,26)(H,25,28)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHDMGKTOELQD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


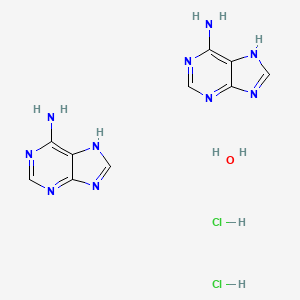

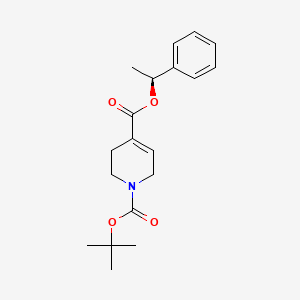
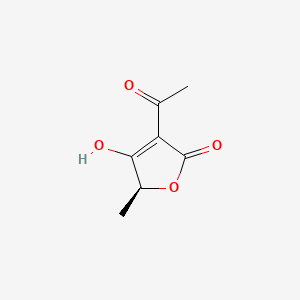
![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)
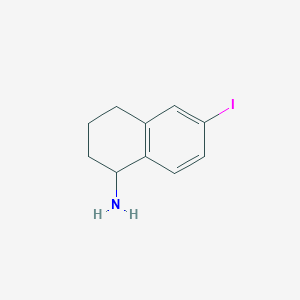
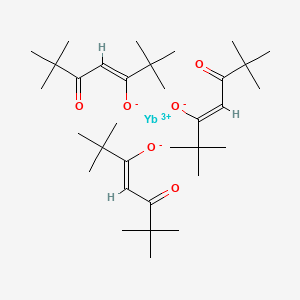
![(1S,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8113081.png)
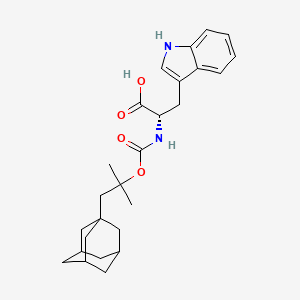

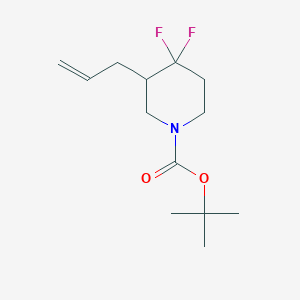
![tert-Butyl 7-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8113106.png)
